molecular formula C9H7IO2 B1649937 (6-Iodobenzofuran-2-yl)methanol CAS No. 1089682-09-6

(6-Iodobenzofuran-2-yl)methanol

Cat. No.: B1649937
CAS No.: 1089682-09-6
M. Wt: 274.05
InChI Key: VACZBCJPKXQUBG-UHFFFAOYSA-N
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Description

(6-Iodobenzofuran-2-yl)methanol is a halogenated benzofuran derivative characterized by an iodine substituent at the 6-position of the benzofuran core and a hydroxymethyl (-CH₂OH) group at the 2-position. Its molecular weight (278.06 g/mol) and polarity are dictated by the iodine’s high atomic mass and the hydroxyl group’s hydrogen-bonding capacity.

Properties

IUPAC Name

(6-iodo-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACZBCJPKXQUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310094
Record name 6-Iodo-2-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089682-09-6
Record name 6-Iodo-2-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089682-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (6-Iodobenzofuran-2-yl)methanol typically involves the iodination of benzofuran derivatives followed by the introduction of a methanol group. One common synthetic route includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position of the benzofuran ring. The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

(6-Iodobenzofuran-2-yl)methanol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran-2-carboxylic acid, while reduction of the iodine atom can yield benzofuran-2-ylmethanol .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares (6-Iodobenzofuran-2-yl)methanol with structurally related benzofuran derivatives, emphasizing substituent effects and applications:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Research Findings
This compound 6-I, 2-CH₂OH 278.06 High polarity (iodine + hydroxyl), moderate solubility in polar solvents Potential radiopharmaceutical precursor; iodine enhances stability in cross-coupling reactions
(2,3-Dihydrobenzofuran-6-yl)methanol 6-H, 2-CH₂OH (saturated core) 150.17 Reduced aromaticity, higher flexibility, improved aqueous solubility Intermediate in agrochemical synthesis; dihydro core may enhance metabolic stability
A217780 [23681-89-2] 6-Cl, 2-CH₂OH 184.62 Chlorine increases electronegativity, lower steric bulk compared to iodine Antimicrobial studies; chlorine’s electron-withdrawing effects may modulate bioactivity
A419100 [220526-76-1] 5-Cl, 4-OCH₃ (methanone group) 290.73 Methanone group reduces hydrogen-bonding capacity; chloro-methoxy substituents Antiviral research; methanone may act as a hydrogen-bond acceptor in target binding

Key Observations:

  • Iodine vs.
  • Hydroxymethyl vs. Methanone: The -CH₂OH group offers hydrogen-bond donor capability, unlike the ketone in A419100, which may limit solubility in aqueous media but improve interactions with biological targets .
  • Saturated vs. Aromatic Core: The dihydro analog (2,3-Dihydrobenzofuran-6-yl)methanol lacks aromatic conjugation, reducing planarity and possibly altering pharmacokinetic properties .

Biological Activity

(6-Iodobenzofuran-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8I0, characterized by a benzofuran ring with an iodine atom at the 6-position and a hydroxymethyl group at the 2-position. The presence of iodine significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group can facilitate hydrogen bonding, while the iodine atom may enhance lipophilicity, improving binding affinity to biological targets. This dual functionality positions the compound as a potential lead in drug development.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against pathogenic bacteria, including strains resistant to conventional antibiotics.
  • Anticancer Potential : Some derivatives of benzofuran compounds have shown promise in inhibiting cancer cell proliferation, particularly in human cancer cell lines such as HeLa and A549.

Data Table: Biological Activities of this compound

Biological Activity Target/Organism Effect Reference
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliMinimum Inhibitory Concentration (MIC) observed
AnticancerHeLa Cell LineIC50 = 226 µg/mL
AnticancerA549 Cell LineIC50 = 242.52 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study investigated the antibacterial activity of various benzofuran derivatives, including this compound. The compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option for antibiotic-resistant infections.
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into its therapeutic applications.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other halogenated benzofurans:

Compound Name Key Differences
(6-Bromobenzofuran-2-yl)methanolContains bromine instead of iodine; potentially lower reactivity
(6-Chlorobenzofuran-2-yl)methanolContains chlorine; different binding characteristics
(6-Fluorobenzofuran-2-yl)methanolContains fluorine; enhanced lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Iodobenzofuran-2-yl)methanol
Reactant of Route 2
(6-Iodobenzofuran-2-yl)methanol

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